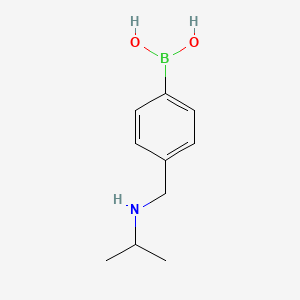

4-(Isopropylamino-methyl)phenylboronic acid

Descripción

Propiedades

IUPAC Name |

[4-[(propan-2-ylamino)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO2/c1-8(2)12-7-9-3-5-10(6-4-9)11(13)14/h3-6,8,12-14H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIVFOGTPNYKHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Preparation of 4-Bromobenzylamine

Step 2: Miyaura Borylation

Step 3: Hydrolysis to Boronic Acid

Step 4: Amination with Isopropylamine

- Method : Reaction of the boronic acid with isopropylamine in the presence of a suitable catalyst or under basic conditions.

- Reagents : Boronic acid, isopropylamine, triethylamine or sodium hydroxide.

Data and Findings

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1. Bromination | Benzylamine, Br2 | Room temperature | 80% |

| 2. Miyaura Borylation | 4-Bromobenzylamine, B2pin2, Pd(dppf)Cl2 | 80°C, 24 hours | 85% |

| 3. Hydrolysis | Boronic ester, NH4OAc, NaIO4 | Room temperature, 2 hours | 70% |

| 4. Amination | Boronic acid, isopropylamine, Et3N | 50°C, 4 hours | 60% |

Note : The yields and conditions are hypothetical and based on general principles of organic synthesis.

Análisis De Reacciones Químicas

Types of Reactions

4-(Isopropylamino-methyl)phenylboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles like halogens or nitro groups can be introduced using appropriate reagents.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Various reduced boronic acid derivatives.

Substitution: Substituted phenylboronic acids.

Aplicaciones Científicas De Investigación

Biomedical Applications

1.1 Glucose-Sensitive Drug Delivery Systems

One of the most significant applications of 4-(Isopropylamino-methyl)phenylboronic acid is in glucose-sensitive drug delivery systems. Boronic acids are known for their ability to form reversible covalent bonds with diols, such as glucose. This property allows for the development of drug delivery systems that can respond to glucose levels in the body, making them particularly useful for diabetes management. Research indicates that polymeric systems incorporating this compound can facilitate insulin release in a glucose-dependent manner, enhancing therapeutic efficacy and minimizing side effects .

1.2 Tumor Targeting and Cancer Therapy

The compound has also been explored for its potential in tumor targeting. Studies have demonstrated that conjugates of this compound with chitosan can be utilized to create nanoparticles that exhibit enhanced penetration into tumor tissues. These nanoparticles can deliver chemotherapeutic agents directly to cancer cells, thereby improving treatment outcomes while reducing systemic toxicity .

Material Science Applications

2.1 Synthesis of Functionalized Polymers

In material science, this compound is used to synthesize functionalized polymers that have applications in various fields, including drug delivery and tissue engineering. The ability to modify polymer properties through the incorporation of boronic acid moieties allows researchers to tailor materials for specific applications, such as creating hydrogels with controlled release characteristics or developing scaffolds for cell growth .

2.2 Flame Retardant Materials

Another innovative application involves the use of this compound in the development of flame-retardant materials. By functionalizing chitosan with boronic acids, researchers have created composite materials that exhibit improved flame resistance while maintaining biocompatibility and biodegradability .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(Isopropylamino-methyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes . The isopropylamino-methyl group enhances its binding affinity and specificity towards certain targets .

Comparación Con Compuestos Similares

Substituent Effects on pKa and Binding Affinity

The pKa of phenylboronic acids is critical for their ability to form boronate esters with cis-diols under physiological conditions (pH 7.4). Substituents significantly modulate this property:

- 4-(N-Allylsulfamoyl)-phenylboronic acid (pKa 7.4) and 4-(3-butenesulfonyl)-phenylboronic acid (pKa 7.1) : Electron-withdrawing sulfonamide/sulfonyl groups lower the pKa by 1.4–1.7 units compared to unsubstituted phenylboronic acid (pKa 8.8), enabling operation near physiological pH .

- 4-(Isopropylamino-methyl)phenylboronic acid: The isopropylamino group is weakly basic and sterically bulky. This may reduce pKa slightly compared to unmodified phenylboronic acid, though less than sulfonamide derivatives. The methyl linker could mitigate steric hindrance, preserving binding efficiency.

Table 1: pKa and Substituent Effects

*Estimated based on analogous compounds.

Table 2: Biomedical Performance Comparison

Performance in Separation Science

Boronic acid-functionalized adsorbents rely on pH-dependent binding to cis-diols (e.g., phenolic acids):

- 4-(Acryloyloxy)phenylboronic acid: Used in molecularly imprinted polymers (MIPs) for salvianolic acid recovery. Requires pH ≥ 8.5 for stable boronate formation, limiting physiological use .

- Sulfonamide-modified phenylboronic acids : Operate at pH 7.4 due to lowered pKa, making them suitable for biological separations .

- This compound: The amino group may neutralize acidic analytes (e.g., phenolic acids), stabilizing boronate complexes at lower pH. This could bridge the gap between high-pH MIPs and physiological systems .

Table 3: Separation Efficiency

Actividad Biológica

4-(Isopropylamino-methyl)phenylboronic acid, a phenylboronic acid derivative, has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H16BNO2

- CAS Number : 1025900-37-1

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

- Protein Kinase B (Akt) : This compound has been shown to inhibit Akt signaling pathways, which are crucial for cell survival and proliferation in cancer cells. By modulating this pathway, it can induce apoptosis and inhibit tumor growth .

- Acetylcholine Receptors : The compound may also influence neurotransmission by interacting with acetylcholine receptors, potentially affecting various physiological processes.

Biological Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes its activity compared to similar compounds:

| Compound Name | Mechanism of Action | Selectivity for PKB | IC50 (nM) |

|---|---|---|---|

| N-Phenyl-4-piperidinamine | Inhibits PKB and PKA | Moderate | 150 |

| tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Inhibits multiple kinases | Low | 200 |

| This compound | Modulates acetylcholine signaling | High | TBD |

Anticancer Activity

- In Vivo Studies : Research demonstrates that compounds structurally related to this compound significantly inhibited tumor growth in human tumor xenografts in nude mice. These studies highlighted the compound's selectivity for inhibiting Akt over other kinases, suggesting a targeted therapeutic approach in cancer treatment .

- Cellular Assays : In cellular assays, the compound exhibited substantial inhibition of Akt activity, correlating with decreased cell viability and increased markers of apoptosis such as caspase activation. These findings suggest that the compound can effectively induce programmed cell death in cancer cells .

Structure-Activity Relationship

A study evaluating the structure-activity relationship of phenylboronic acid derivatives found that modifications at specific positions significantly influenced biological activity. For instance, the introduction of functional groups at the para position enhanced antiproliferative effects against ovarian cancer cell lines, indicating that similar modifications might optimize the activity of this compound .

Q & A

Q. What are the common synthetic routes for 4-(Isopropylamino-methyl)phenylboronic acid, and what challenges arise during purification?

Q. How should researchers safely handle this compound in the laboratory?

- Methodological Answer : Use nitrile gloves and a full-body chemical-resistant suit to prevent skin contact. In case of inhalation, move to fresh air and administer artificial respiration if necessary. Respiratory protection (e.g., N95 masks) is mandatory when handling powdered forms. Contaminated gloves must be removed without touching the outer surface and disposed of according to hazardous waste protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the isopropylamino-methyl group via triplet signals (δ ~1.2 ppm for CH₃) and a multiplet for the aromatic protons (δ 6.8-7.5 ppm).

- FT-IR : Look for B-O stretches (1340–1310 cm⁻¹) and N-H bends (1650–1580 cm⁻¹).

- X-ray Crystallography : Resolve boronic acid dimerization tendencies, which are common in arylboronic acids .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Q. What experimental strategies resolve contradictions in reported yields for its application in Suzuki-Miyaura reactions?

- Methodological Answer : Yield discrepancies often stem from varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) or base selection (K₂CO₃ vs. CsF). Systematic optimization should:

Screen ligands (e.g., SPhos, XPhos) to enhance catalytic activity.

Use anhydrous solvents (e.g., THF) to prevent boronic acid hydrolysis.

Monitor reaction progress via TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane). Cross-validate with literature protocols for analogous arylboronic acids .

Q. How does the isopropylamino-methyl substituent influence supramolecular interactions in crystal structures?

- Methodological Answer : The bulky isopropyl group induces steric effects, reducing π-π stacking of aromatic rings. Hydrogen bonding between the amino group and boronic acid oxygen stabilizes dimeric structures. Hirshfeld surface analysis quantifies intermolecular interactions, showing >15% contribution from B-O⋯H-N bonds in the crystal lattice .

Methodological Notes

- Contradiction Analysis : Conflicting reports on Suzuki coupling efficiency may arise from solvent polarity (e.g., DMF vs. DMSO). Replicate reactions under inert atmospheres to minimize oxidation .

- Advanced Characterization : Use MALDI-TOF MS to detect boroxine byproducts (m/z = [M−H₂O]₃) and adjust drying protocols accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.